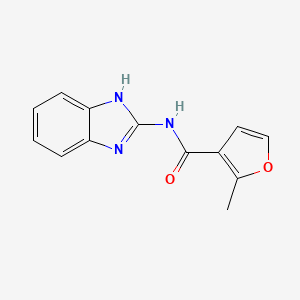

N-1H-benzimidazol-2-yl-2-methyl-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

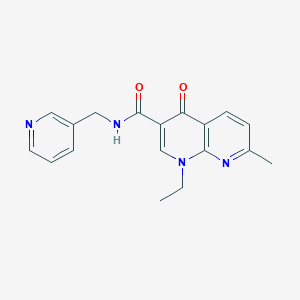

Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It consists of a fused five and six-membered ring, with two nitrogen atoms in the five-membered imidazole ring .Chemical Reactions Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, allowing for the synthesis of a wide range of derivatives .

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-methyl-3-furamide, have shown promising antiparasitic activity. They have been particularly effective against parasites like Trichinella spiralis. These compounds have been found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin .

Antioxidant Properties

In addition to their antiparasitic activity, benzimidazole derivatives also exhibit antioxidant properties. They have been found to effectively scavenge peroxyl radicals . This dual functionality makes them potential candidates for the treatment of diseases where oxidative stress plays a significant role .

Chemotherapeutic Agents

Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

Pain Management

Benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, indicating their potential use in pain management .

Extraction and Complexation Studies

Benzimidazole derivatives have been used as extractants for trivalent lanthanides, Ln3+, and actinides, An3+. They have exhibited satisfactory extractability even under acidic conditions .

Broad-Spectrum Pharmacological Properties

Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives in biological systems varies widely and depends on the specific compound. For example, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting their function .

Physical and Chemical Properties Benzimidazole compounds are typically solid at room temperature. They have varying solubility in water depending on the specific substituents present in the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-9(6-7-18-8)12(17)16-13-14-10-4-2-3-5-11(10)15-13/h2-7H,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJKJZMTPNPCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-yl)-2-methylfuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)